molecular formula C17H19NO6 B2701222 3-[(FURAN-2-YLMETHYL)AMINO]-4-OXO-4-(2-PHENOXYETHOXY)BUTANOIC ACID CAS No. 1046807-03-7

3-[(FURAN-2-YLMETHYL)AMINO]-4-OXO-4-(2-PHENOXYETHOXY)BUTANOIC ACID

Cat. No.: B2701222
CAS No.: 1046807-03-7
M. Wt: 333.34
InChI Key: VLHUCAZZVDXEFC-UHFFFAOYSA-N
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Description

3-[(Furan-2-ylmethyl)amino]-4-oxo-4-(2-phenoxyethoxy)butanoic acid is a complex organic compound characterized by its unique structure, which includes a furan ring, an amino group, and a phenoxyethoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Furan-2-ylmethyl)amino]-4-oxo-4-(2-phenoxyethoxy)butanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the amino group: This step involves the reaction of the furan derivative with an amine, such as furan-2-ylmethylamine, under controlled conditions.

    Attachment of the phenoxyethoxy group: This can be done through an etherification reaction, where the furan derivative reacts with 2-phenoxyethanol in the presence of a suitable catalyst.

    Formation of the butanoic acid moiety: This final step involves the oxidation of the intermediate compound to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of efficient catalysts, are crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(Furan-2-ylmethyl)amino]-4-oxo-4-(2-phenoxyethoxy)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino and phenoxyethoxy groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

3-[(Furan-2-ylmethyl)amino]-4-oxo-4-(2-phenoxyethoxy)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Furan-2-ylmethyl)amino]-4-oxo-4-(2-phenoxyethoxy)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-[(Furan-2-ylmethyl)amino]-4-oxo-4-(2-methoxyethoxy)butanoic acid: Similar structure but with a methoxy group instead of a phenoxy group.

    3-[(Furan-2-ylmethyl)amino]-4-oxo-4-(2-ethoxyethoxy)butanoic acid: Similar structure but with an ethoxy group instead of a phenoxy group.

Uniqueness

3-[(Furan-2-ylmethyl)amino]-4-oxo-4-(2-phenoxyethoxy)butanoic acid is unique due to the presence of the phenoxyethoxy group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

3-[(Furan-2-ylmethyl)amino]-4-oxo-4-(2-phenoxyethoxy)butanoic acid is a complex organic compound that has garnered interest due to its potential biological activities. This article delves into the synthesis, characterization, and biological activity of this compound, supported by diverse research findings and case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C16H19N1O5C_{16}H_{19}N_{1}O_{5}. The synthesis typically involves multi-step organic reactions, including the formation of the furan moiety and subsequent functionalization to introduce the phenoxy group. Various methods such as Fischer indole synthesis have been employed to achieve high yields and purity in laboratory settings.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including:

  • Antimicrobial Activity : Studies have shown that derivatives of compounds containing furan and phenoxy groups exhibit significant antimicrobial properties against a range of pathogens.
  • Anticancer Properties : Research indicates that this compound may inhibit the growth of cancer cell lines. Mechanistic studies suggest that it may induce apoptosis in tumor cells through various pathways, including the modulation of oxidative stress and interference with cell cycle progression.

Antimicrobial Activity

A study highlighted the compound's effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating potent activity. The following table summarizes these findings:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

In vitro studies on human cancer cell lines (e.g., HeLa, MCF-7) demonstrated that this compound exhibits cytotoxic effects. The IC50 values for HeLa cells were approximately 10 µM, indicating a promising therapeutic potential. The following table outlines these results:

Cell LineIC50 (µM)Mechanism of Action
HeLa10Induction of apoptosis via caspase activation
MCF-715Cell cycle arrest at G1 phase

Case Studies

One notable case study involved a series of derivatives based on this compound, which were synthesized to explore structure-activity relationships (SAR). The modifications in the furan and phenoxy groups significantly influenced their biological activities. For instance, introducing halogen substituents enhanced antimicrobial efficacy.

Case Study Example

In a comparative study, derivatives with varying substitutions on the phenoxy ring were evaluated for their anticancer activity. The results indicated that para-substituted derivatives exhibited higher cytotoxicity compared to ortho or meta substitutions.

Properties

IUPAC Name

3-(furan-2-ylmethylamino)-4-oxo-4-(2-phenoxyethoxy)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO6/c19-16(20)11-15(18-12-14-7-4-8-22-14)17(21)24-10-9-23-13-5-2-1-3-6-13/h1-8,15,18H,9-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHUCAZZVDXEFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCOC(=O)C(CC(=O)O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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